TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 149354-10-9
VCID: VC4177214
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-6-11-4-5-13(17)10-12(11)7-9-16/h4-5,10,17H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)O
Molecular Formula: C15H21NO3
Molecular Weight: 263.337

TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE

CAS No.: 149354-10-9

Cat. No.: VC4177214

Molecular Formula: C15H21NO3

Molecular Weight: 263.337

* For research use only. Not for human or veterinary use.

TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE - 149354-10-9

Specification

CAS No. 149354-10-9
Molecular Formula C15H21NO3
Molecular Weight 263.337
IUPAC Name tert-butyl 7-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-6-11-4-5-13(17)10-12(11)7-9-16/h4-5,10,17H,6-9H2,1-3H3
Standard InChI Key CUVFQINKSGIQML-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated azepine ring. The azepine moiety exists in a 4,5-dihydro configuration, reducing ring strain while maintaining conformational flexibility. The tertiary butyl carbamate group at position 3 and the hydroxyl group at position 7 introduce steric and electronic modulation, influencing reactivity and solubility .

Key Physicochemical Parameters

The following table summarizes critical physicochemical data derived from experimental and computational analyses:

PropertyValueSource
Molecular FormulaC15H21NO3\text{C}_{15}\text{H}_{21}\text{NO}_{3}
Molecular Weight263.33 g/mol
CAS Registry Number149354-10-9
Purity≥95%
Storage Temperature2–8°C
Boiling Point (Predicted)412.5°C ± 35°C (EPI Suite)
LogP (Octanol-Water)2.78 (Predicted)

The tertiary butyl group enhances lipid solubility (LogP=2.78\text{LogP} = 2.78), suggesting moderate membrane permeability, while the hydroxyl group enables hydrogen bonding, potentially aiding crystallinity .

Synthetic Methodologies

Nickel-Catalyzed Cascade Cyclization

A landmark approach employs a nickel(II) chloride and tetrahydroxydiboron (B2(OH)4\text{B}_2(\text{OH})_4) cocatalyst system to construct the benzazepine core . This method facilitates a radical-mediated cascade reaction between N-alkyl anilines and ethyl bromodifluoroacetate, achieving cyclization via a proposed mechanism involving:

  • Single-Electron Transfer (SET): Ni(II) activates the C–Br bond, generating a difluoroalkyl radical.

  • Radical Addition: The radical adds to the aniline’s benzene ring, forming a cyclohexadienyl intermediate.

  • Reductive Elimination: Nickel-mediated C–N bond formation completes the azepine ring .

This method produced 30 derivatives with yields up to 89%, demonstrating broad substrate tolerance, including electron-deficient and sterically hindered aromatics .

Azide Rearrangement Strategy

An alternative route utilizes ortho-arylmethylbenzyl azides as precursors, undergoing thermal or acid-catalyzed rearrangement to form the benzazepine skeleton . For example, heating 2-azidomethyl-1,3-diphenylpropane-1,3-diol in toluene at 110°C yielded a 76% conversion to the target scaffold. This method’s mild conditions avoid transition metals, making it advantageous for sensitive substrates .

Future Directions

Targeted Derivative Synthesis

Introducing electron-withdrawing groups (e.g., fluorine) at position 7 could enhance metabolic stability. Parallel synthesis campaigns using combinatorial libraries may identify high-affinity ligands for serotonin or dopamine receptors.

Mechanistic Elucidation

Advanced spectroscopic techniques (e.g., in situ NMR) could clarify the nickel-catalyzed cyclization mechanism, particularly the role of tetrahydroxydiboron in radical stabilization .

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